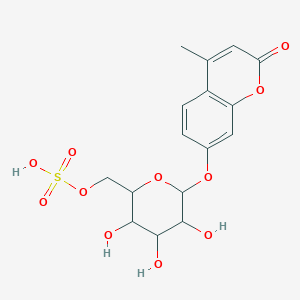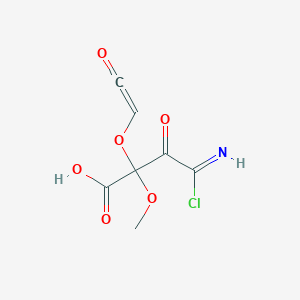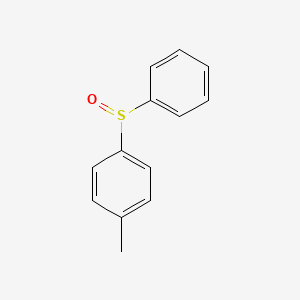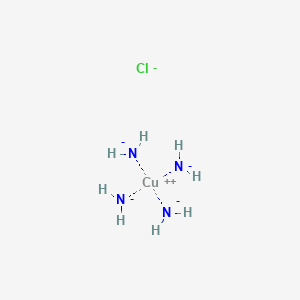![molecular formula C21H20Cl2FN5O2 B12325810 4-[4-[6-Amino-5-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-3-pyridinyl]-1H-pyrazol-1-yl]-2-piperidinone](/img/structure/B12325810.png)
4-[4-[6-Amino-5-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-3-pyridinyl]-1H-pyrazol-1-yl]-2-piperidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Crizotinib is a well-known tyrosine kinase inhibitor used primarily in the treatment of non-small cell lung cancer (NSCLC) that is positive for anaplastic lymphoma kinase (ALK) or ROS1 rearrangements . 2-Keto Crizotinib retains some of the biological activity of its parent compound, Crizotinib, but is generally considered less potent .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Crizotinib and its intermediates involves multiple steps. One method involves the synthesis of a Crizotinib intermediate through a flow chemical reaction. This process includes the reaction of compound 1 and compound 2 to form compound 3, which is then reacted with a boric acid vinegar compound to yield the Crizotinib intermediate . Another method involves the preparation of Crizotinib or its acid addition salts, including the free base in amorphous form and Crizotinib dihydrochloride in crystalline and amorphous forms .
Industrial Production Methods: The industrial production of Crizotinib and its intermediates focuses on high yield, reduced energy consumption, and cost efficiency. The methods are designed to be environmentally friendly, safe, and highly automated, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Keto Crizotinib undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives for further study.
Common Reagents and Conditions: Common reagents used in the reactions involving 2-Keto Crizotinib include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal yields and purity of the products.
Major Products Formed: The major products formed from the reactions involving 2-Keto Crizotinib include various derivatives that retain the core structure of the compound but exhibit different biological activities. These derivatives are often used in further research to explore new therapeutic applications.
Scientific Research Applications
2-Keto Crizotinib has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference compound for studying the metabolic pathways of Crizotinib. In biology and medicine, it is used to investigate the mechanisms of action of Crizotinib and its metabolites, particularly in the context of cancer treatment . The compound is also used in industrial applications for the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Keto Crizotinib involves the inhibition of tyrosine kinase receptors, similar to its parent compound, Crizotinib. It targets ALK, hepatocyte growth factor receptor (HGFR, c-MET), ROS1, and Recepteur d’Origine Nantais (RON). By inhibiting these receptors, 2-Keto Crizotinib disrupts the signaling pathways that promote cell proliferation and survival, leading to the apoptosis of cancer cells .
Comparison with Similar Compounds
2-Keto Crizotinib is compared with other similar compounds, such as second- and third-generation ALK inhibitors like alectinib, ceritinib, brigatinib, and lorlatinib. These compounds have been developed to overcome the resistance mechanisms associated with Crizotinib and offer improved efficacy in treating ALK-positive NSCLC . The uniqueness of 2-Keto Crizotinib lies in its role as a metabolite of Crizotinib, providing insights into the metabolic pathways and potential secondary effects of the parent compound.
Similar Compounds
- Alectinib
- Ceritinib
- Brigatinib
- Lorlatinib
These compounds share similar mechanisms of action but differ in their potency, resistance profiles, and clinical applications .
Properties
Molecular Formula |
C21H20Cl2FN5O2 |
|---|---|
Molecular Weight |
464.3 g/mol |
IUPAC Name |
4-[4-[6-amino-5-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl]pyrazol-1-yl]piperidin-2-one |
InChI |
InChI=1S/C21H20Cl2FN5O2/c1-11(19-15(22)2-3-16(24)20(19)23)31-17-6-12(8-27-21(17)25)13-9-28-29(10-13)14-4-5-26-18(30)7-14/h2-3,6,8-11,14H,4-5,7H2,1H3,(H2,25,27)(H,26,30) |
InChI Key |
KLXFBZLBBBMWAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNC(=O)C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-Acetyloxy-1,9,15-trihydroxy-10,14,17,17-tetramethyl-11,12-dioxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate](/img/structure/B12325740.png)

![[(6Z,10Z)-9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B12325754.png)
![4-(6-Hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B12325761.png)
![(6-Hydroxymethyl-2,2-dimethyl-[1,3]dioxan-4-yl)-acetic acid tert-butyl ester](/img/structure/B12325771.png)
![(8S,9S,10R,13S,14S,17R)-17-[(S)-1-hydroxy-2-propyl]-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B12325787.png)



![Methyl 2-[2-acetyloxy-4-formyl-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate](/img/structure/B12325815.png)
![2-[[[2-(beta-D-Glucopyranosyloxy)-6-hydroxybenzoyl]oxy]methyl]phenyl beta-D-glucopyranoside](/img/structure/B12325822.png)
![Prop-2-enyl 2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate;hydrochloride](/img/structure/B12325825.png)
![(15-Ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),13,16-hexaen-17-yl)methyl 3,4,5-trimethoxybenzoate](/img/structure/B12325831.png)
